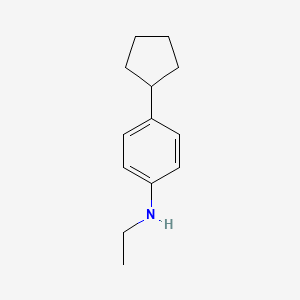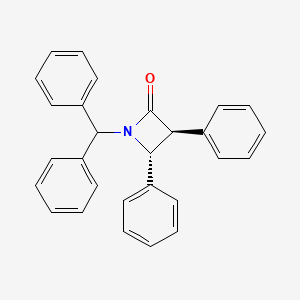
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester is a chemical compound with the molecular formula C10H20O3. It is an ester derived from butanoic acid and is known for its distinct structure, which includes a tert-butyl group and a hydroxy group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, ethers, or other esters.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 2-methyl, 1,1-dimethylethyl ester: Similar structure but lacks the hydroxy group.
Butanoic acid, 3-methyl, 1,1-dimethylethyl ester: Similar structure with a different position of the methyl group.
Butanoic acid, 1,1-dimethylethyl ester: Lacks the hydroxy and methyl groups.
Uniqueness
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester is unique due to the presence of both a hydroxy group and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86426-15-5 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
methyl 2-tert-butyl-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(8(11)13-6)10(4,5)12/h7,12H,1-6H3 |
InChI-Schlüssel |
YTXMWYDKVFFAMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(=O)OC)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


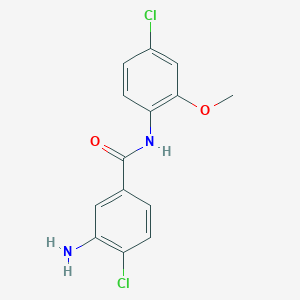

![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
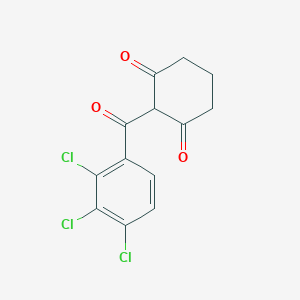
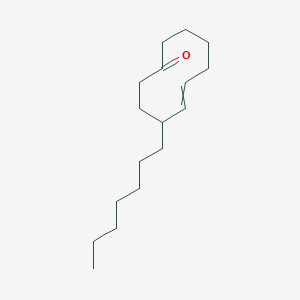
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
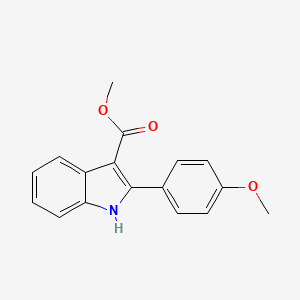

![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)

